(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a benzo[d][1,3]dioxole derivative under basic conditions.
Introduction of the furan groups: The furan groups can be introduced via a Friedel-Crafts acylation reaction, where the furan rings are attached to the ethyl chain.
Final coupling: The final step involves coupling the benzo[d][1,3]dioxole and furan-substituted acrylamide under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the acrylamide moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in drug discovery and development.
Industry: It could be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-furylmethyl)acrylamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-thienylmethyl)acrylamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-pyridylmethyl)acrylamide
Uniqueness
What sets (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide apart from similar compounds is the presence of two furan rings, which may confer unique electronic and steric properties. These properties could influence its reactivity and interactions with biological targets, making it a compound of particular interest for further study.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2,2-bis(furan-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-20(8-6-14-5-7-18-19(11-14)26-13-25-18)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-11,15H,12-13H2,(H,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIPTNLXWUUDGR-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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